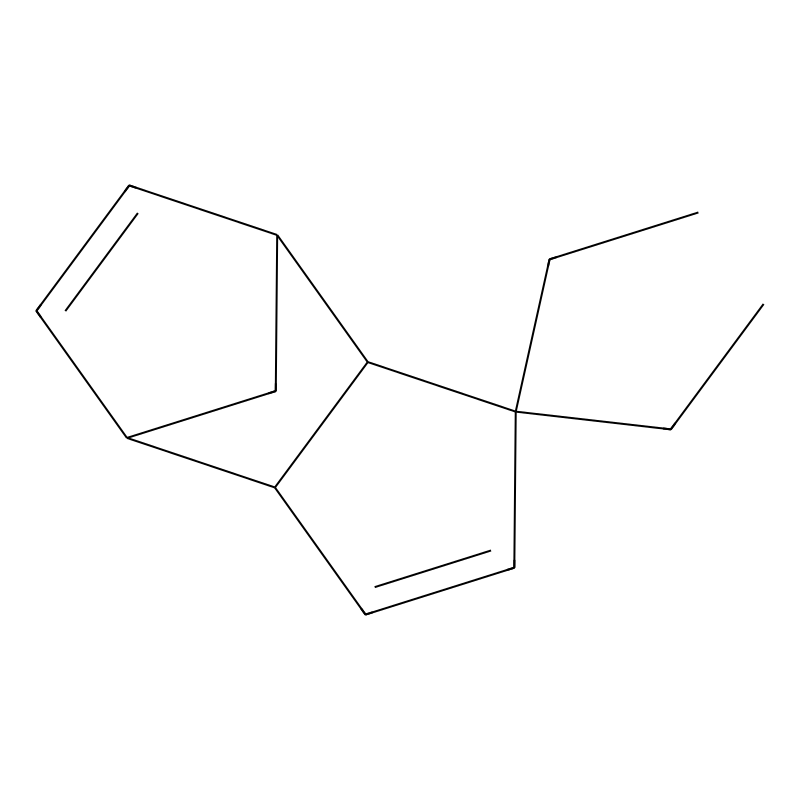

Diethyldicyclopentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyldicyclopentadiene is an organic compound characterized by its unique molecular structure, which consists of two ethyl groups attached to dicyclopentadiene. This compound is notable for being a mixture of isomers and has the chemical formula with a CAS number of 307496-25-9. Diethyldicyclopentadiene is primarily utilized in various chemical syntheses, particularly in the production of organometallic compounds and polymerization processes .

Precursor for Polymer Synthesis

DEDCP's two double bonds (diene functionality) enable it to participate in polymerization reactions, forming the building blocks for various polymers. Researchers explore its potential in:

Ring-Opening Metathesis Polymerization (ROMP)

DEDCP readily undergoes ROMP, yielding cycloolefin copolymers (COCs) with valuable properties like high transparency, low density, and good chemical resistance. These COCs find applications in optical lenses, food packaging, and electronic device components .

Diels-Alder Reaction

DEDCP can act as a diene in the Diels-Alder reaction, reacting with dienophiles (compounds containing a double bond and an electron-withdrawing group) to form complex organic molecules. This reaction allows researchers to synthesize diverse functionalized materials with specific properties for various applications .

Organic Synthesis Intermediate

DEDCP's reactive double bonds make it a valuable intermediate in organic synthesis due to its ability to undergo various transformations. Researchers utilize it in:

Functionalization Reactions

DEDCP can be readily functionalized by diverse chemical reactions, such as hydrogenation, hydroformylation, and Diels-Alder cycloadditions, allowing the introduction of desired functional groups essential for the synthesis of complex organic molecules with specific functionalities .

Biomolecule Conjugation

Researchers explore DEDCP as a linker molecule for biomolecule conjugation. Its functionalization allows attachment to biomolecules like peptides or proteins, enabling the development of novel bioconjugates with potential applications in drug delivery and biomaterials .

Diethyldicyclopentadiene can be synthesized through several methods:

- Diels–Alder Reaction: This method involves the reaction of cyclopentadiene with appropriate dienophiles, followed by subsequent reactions to introduce ethyl groups.

- Thermal Cracking: Dicyclopentadiene can be thermally cracked to yield monomers that can be further reacted with ethylene or other reagents to form diethyldicyclopentadiene .

- Organometallic Reactions: The compound is also synthesized through organometallic chemistry techniques, where metal catalysts facilitate the formation of desired products from simpler precursors.

Diethyldicyclopentadiene has several applications across various fields:

- Synthesis of Organometallic Compounds: It serves as a precursor for creating complex organometallic structures used in catalysis and materials science .

- Polymerization: The compound can form gels through polymerization reactions, making it useful in material science applications .

- Solvent: It acts as a solvent in various organic synthesis processes, aiding in the solubility of reactants and facilitating chemical transformations .

Research on interaction studies involving diethyldicyclopentadiene primarily focuses on its reactivity with other organic compounds. Its ability to participate in Diels–Alder reactions makes it a valuable component in synthesizing complex organic molecules. Furthermore, studies have shown that it can interact with various catalysts to enhance reaction efficiencies in organometallic chemistry.

Diethyldicyclopentadiene shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cyclopentadiene | Diene | Highly reactive; used primarily in Diels–Alder reactions. |

| Dicyclopentadiene | Dimer of cyclopentadiene | More stable; can undergo retro-Diels–Alder reactions. |

| Ethylcyclopentadiene | Ethyl-substituted diene | Exhibits different reactivity patterns compared to diethyldicyclopentadiene. |

| Dimethylcyclopentadiene | Dimer with methyl groups | Similar reactivity but differs in steric hindrance due to methyl groups. |

Diethyldicyclopentadiene's uniqueness lies in its dual ethyl substitutions on the dicyclopentadiene framework, which influences its reactivity and physical properties compared to its analogs.